molecular formula C4H5BrCl2 B2586352 2-(Bromomethyl)-1,1-dichlorocyclopropane CAS No. 3591-45-5

2-(Bromomethyl)-1,1-dichlorocyclopropane

Cat. No.: B2586352
CAS No.: 3591-45-5
M. Wt: 203.89
InChI Key: KEZQSZUPYPHPKE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,1-dichlorocyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of a bromomethyl group and two chlorine atoms attached to a cyclopropane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-dichlorocyclopropane typically involves the halogenation of cyclopropane derivatives. One common method includes the bromination of 1,1-dichlorocyclopropane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-dichlorocyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Bases: Sodium hydroxide, potassium tert-butoxide

    Electrophiles: Bromine, chlorine, iodine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while elimination reactions can produce alkenes or cyclopropenes .

Scientific Research Applications

2-(Bromomethyl)-1,1-dichlorocyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-dichlorocyclopropane involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropane ring can also participate in addition reactions, resulting in ring-opening and the formation of more complex structures .

Properties

IUPAC Name

2-(bromomethyl)-1,1-dichlorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrCl2/c5-2-3-1-4(3,6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZQSZUPYPHPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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